Boc-5-methoxy-L-tryptophan
Description
Properties
IUPAC Name |
(2S)-3-(5-methoxy-1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O5/c1-17(2,3)24-16(22)19-14(15(20)21)7-10-9-18-13-6-5-11(23-4)8-12(10)13/h5-6,8-9,14,18H,7H2,1-4H3,(H,19,22)(H,20,21)/t14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFEFILRKWWZSFK-AWEZNQCLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CNC2=C1C=C(C=C2)OC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CNC2=C1C=C(C=C2)OC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00673995 | |
| Record name | N-(tert-Butoxycarbonyl)-5-methoxy-L-tryptophan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00673995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
114903-30-9 | |
| Record name | N-(tert-Butoxycarbonyl)-5-methoxy-L-tryptophan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00673995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Direct Protection of 5-Methoxy-L-Tryptophan
This method involves introducing the tert-butoxycarbonyl (Boc) protecting group to commercially available 5-methoxy-L-tryptophan. The reaction is typically conducted in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) using di-tert-butyl dicarbonate (Boc₂O) as the Boc source. A base such as triethylamine (TEA) or 4-dimethylaminopyridine (DMAP) facilitates the nucleophilic attack on the amino group.
Key Steps :
-
Amino Group Protection :
The reaction proceeds at room temperature for 12–24 hours, achieving yields of 70–85% after purification by silica gel chromatography. -
Purification :
Crude products are often contaminated with unreacted starting material and Boc-byproducts. Recrystallization from ethyl acetate/hexane mixtures or preparative HPLC ensures high purity (>95%).
Multi-Step Synthesis from L-2-Aminoadipic Acid
A patent (CN102911106A) discloses an alternative route starting from L-2-aminoadipic acid, emphasizing cost-effectiveness and scalability. This method ensures retention of the L-configuration and avoids racemization.
Synthetic Pathway :
-
Cyclization :
L-2-Aminoadipic acid undergoes cyclization in glacial acetic acid and water at 80°C for 12 hours to form L-2-pyrrolidone-6-carboxylic acid. -
Esterification :
The carboxylic acid is converted to its methyl ester using trimethylsilyl diazomethane (TMS-CHN₂) in anhydrous DCM at 0°C, yielding L-2-pyrrolidone-6-methyl ester. -
Boc Protection :
The pyrrolidone nitrogen is protected with Boc anhydride in the presence of DMAP, followed by reduction of the carbonyl group to an alcohol using lithium triethylborohydride (Super Hydride). -
Indole Ring Formation :
The final step employs either a Heck reaction with 2-iodoaniline and a palladium catalyst or a Fischer indole synthesis to construct the methoxy-substituted indole ring.
Reaction Conditions and Optimization
Catalysts and Solvents
-
Boc Protection :
-
Heck Reaction :
Temperature and Time
-
Cyclization : Elevated temperatures (80°C) accelerate ring formation but require careful moisture control to prevent hydrolysis.
-
Esterification : Conducted at 0°C to suppress diazomethane decomposition, with gradual warming to room temperature.
Industrial-Scale Production Strategies
The patent method (CN102911106A) is tailored for industrial applications, emphasizing minimal steps and cost efficiency:
Table 1: Comparison of Laboratory vs. Industrial Methods
Advantages of the Industrial Route :
-
Avoids expensive Boc-protected intermediates.
-
Utilizes commodity chemicals (e.g., glacial acetic acid, TMS-CHN₂).
Challenges and Solutions in Synthesis
Racemization Risks
The α-carbon of tryptophan is prone to racemization under basic conditions. To mitigate this:
Chemical Reactions Analysis
Types of Reactions: Boc-5-methoxy-L-tryptophan can undergo various chemical reactions, including:
Deprotection: Removal of the Boc group using acids like trifluoroacetic acid (TFA).
Coupling Reactions: Formation of peptide bonds with other amino acids or peptides using coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Oxidation and Reduction: The indole ring can undergo oxidation or reduction under specific conditions.
Common Reagents and Conditions:
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane.
Coupling: N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) in dimethylformamide (DMF).
Oxidation: Potassium permanganate (KMnO4) in acetone.
Reduction: Sodium borohydride (NaBH4) in methanol.
Major Products:
Deprotection: 5-methoxy-L-tryptophan.
Coupling: Peptides containing this compound.
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced derivatives of this compound.
Scientific Research Applications
Chemical Synthesis
Building Block in Peptide Synthesis
Boc-5-methoxy-L-tryptophan serves as a crucial building block in the synthesis of peptides. The Boc (tert-butoxycarbonyl) group protects the amino group during peptide bond formation, allowing for selective reactions without interfering with other functional groups. This property is particularly useful in synthesizing complex peptides where specific sequences are required.
Comparison of Related Compounds
| Compound | Structure | Application |
|---|---|---|
| This compound | This compound | Peptide synthesis, indole derivatives study |
| 5-Methoxy-L-tryptophan | 5-Methoxy-L-tryptophan | Lacks protection; used in biological studies |
| Boc-L-tryptophan | Boc-L-tryptophan | Similar protection; no methoxy substitution |
Biological Research
Protein Interaction Studies
In biological research, this compound is utilized to investigate protein interactions and functions. Its structural properties allow researchers to explore how peptides containing this compound interact with various proteins, which is essential for understanding cellular mechanisms and pathways.
Therapeutic Potential
Recent studies have indicated that 5-methoxy-L-tryptophan, a derivative of this compound, exhibits anti-inflammatory properties and may play a role in treating conditions such as restenosis following arterial injury. This highlights the potential therapeutic applications of compounds derived from this compound in cardiovascular health .
Industrial Applications
Production of Specialized Peptides
In industrial settings, this compound is used to produce specialized peptides and proteins for research and therapeutic purposes. The ability to synthesize these compounds efficiently makes it valuable in pharmaceutical development.
Case Study 1: Peptide Synthesis
A study demonstrated the successful synthesis of a peptide using this compound as one of the building blocks. The researchers reported high yields and purity, illustrating the effectiveness of using protected amino acids in complex peptide synthesis.
Case Study 2: Anti-inflammatory Effects
Research involving 5-methoxy-L-tryptophan showed its ability to mitigate systemic inflammatory responses in models of arterial injury. The study concluded that this compound could be a valuable therapeutic target for preventing restenosis, showcasing its potential clinical relevance .
Mechanism of Action
The mechanism of action of Boc-5-methoxy-L-tryptophan is primarily related to its role as a protected amino acid in peptide synthesis. The Boc group protects the amino group from unwanted reactions during peptide bond formation. Once the desired peptide is synthesized, the Boc group can be removed to yield the free amino acid or peptide .
Comparison with Similar Compounds
Table 1: Key Properties of Boc-5-Methoxy-L-Tryptophan and Analogous Compounds
(a) Substituent Effects
- Methoxy (-OCH₃) vs. In contrast, 5-HTP’s hydroxy group is critical for serotonin biosynthesis but may increase oxidative sensitivity .
Bromo (-Br) vs. Methoxy (-OCH₃):
Boc-5-bromo-L-tryptophan’s bromine substituent introduces steric bulk and electrophilic reactivity, making it suitable for cross-coupling reactions in medicinal chemistry . This contrasts with the methoxy group’s electron-donating effects, which stabilize aromatic interactions in protein binding .
(b) Protecting Group Strategies
- Boc vs. Fmoc: Boc protection (acid-labile) is ideal for solution-phase synthesis, while Fmoc (base-labile) is preferred in solid-phase peptide synthesis due to orthogonal deprotection compatibility . This compound’s stability under basic conditions allows sequential assembly of complex peptides.
Biological Activity
Boc-5-methoxy-L-tryptophan (Boc-5-MTP) is a derivative of the amino acid tryptophan, notable for its potential biological activities and therapeutic applications. This compound is particularly relevant in the context of its role in modulating various biological pathways, including those related to inflammation, cancer, and neuropharmacology.
Chemical Structure and Properties
This compound is characterized by the presence of a tert-butyloxycarbonyl (Boc) protecting group at the amino group and a methoxy group at the 5-position of the indole ring. This modification enhances its stability and solubility, making it a valuable building block in peptide synthesis and drug development.
Mechanisms of Biological Activity
1. Anti-inflammatory Effects
Research has shown that 5-methoxytryptophan (5-MTP), a metabolite related to Boc-5-MTP, exhibits significant anti-inflammatory properties. It has been found to suppress cyclooxygenase-2 (COX-2) expression, which is crucial in inflammatory responses. In studies involving human umbilical vein endothelial cells (HUVECs), 5-MTP was shown to rescue endothelial cell proliferation inhibited by tumor necrosis factor-alpha (TNF-α), suggesting that Boc-5-MTP may similarly contribute to endothelial protection under inflammatory conditions .
2. Antitumor Activity
Boc-5-MTP and its derivatives have been investigated for their potential as antitumor agents. The structural similarities between tryptophan derivatives and known antitumor compounds suggest that Boc-5-MTP may inhibit tumor growth through various mechanisms, including modulation of signaling pathways involved in cell proliferation and apoptosis . For instance, studies have indicated that tryptophan derivatives can interfere with L-type amino acid transporters, which are often overexpressed in cancer cells .
3. Neuropharmacological Potential
Tryptophan and its derivatives play a critical role in serotonin biosynthesis, influencing mood regulation and cognitive functions. Boc-5-MTP may affect serotonin receptor activation, particularly the 5-HT2A and 5-HT2C receptors, which are implicated in various neuropsychiatric disorders . This suggests that Boc-5-MTP could be explored for its antidepressant or anxiolytic properties.
Table 1: Summary of Biological Activities of this compound
Case Study: Inhibition of L-Type Amino Acid Transporters
A study examining various tryptophan derivatives, including Boc-5-MTP, revealed their ability to inhibit LAT1-mediated transport processes. The compound showed an IC50 value of approximately 1.48 μM against LAT1 activity, indicating its potential as a lead compound for developing new inhibitors targeting amino acid transporters in cancer therapy .
Q & A
Q. What strategies enhance the translational relevance of findings from this compound research?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
